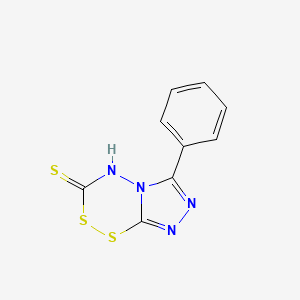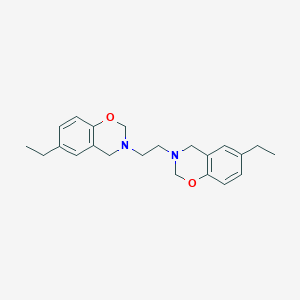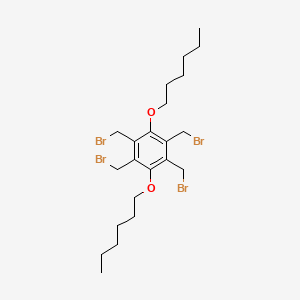
2,6-Dibromo-4-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-ethoxyaniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of two bromine atoms at the 2 and 6 positions, an ethoxy group at the 4 position, and an amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-ethoxyaniline typically involves the bromination of 4-ethoxyaniline. The process can be carried out using bromine in an aqueous or organic solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 4-ethoxyaniline is reacted with bromine in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-ethoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products with different substituents replacing the bromine atoms.
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Scientific Research Applications
2,6-Dibromo-4-ethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-ethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2,6-Dibromo-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
2,6-Dibromo-4-nitroaniline: Contains a nitro group instead of an ethoxy group.
2,6-Dibromo-4-phenoxyaniline: Features a phenoxy group in place of the ethoxy group.
Uniqueness: 2,6-Dibromo-4-ethoxyaniline is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy group enhances the compound’s performance.
Properties
CAS No. |
117824-51-8 |
|---|---|
Molecular Formula |
C8H9Br2NO |
Molecular Weight |
294.97 g/mol |
IUPAC Name |
2,6-dibromo-4-ethoxyaniline |
InChI |
InChI=1S/C8H9Br2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 |
InChI Key |
BPQYLLULCIDZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)

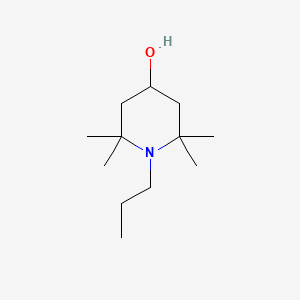

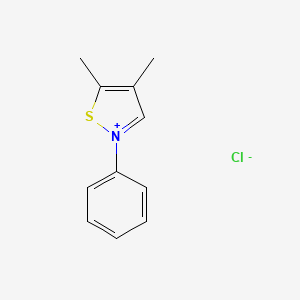
![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)

